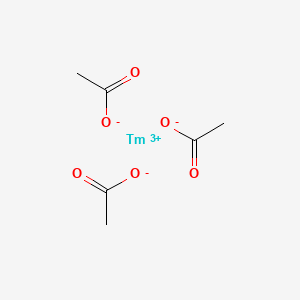

Thulium acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Radio Nuclide Production for Therapeutic Purposes

Thulium-167, a radionuclide, is significant in nuclear medicine for tumor and bone studies. It can be complexed with hydroxy ethylene diamine tetra-acetic acid (HEDTA) for bone imaging purposes. The study by Sadeghi, Zandi, & Afarideh (2012) details the excitation functions of various reactions for producing 167Tm, which is essential for medical applications.

Nanoparticles for Image-Guided Radiotherapy

The research by Engels et al. (2018) introduces thulium oxide nanoparticles, emphasizing their potential in image-guided radiotherapy of brain cancer. The study underlines the dose enhancement towards radioresistant brain tumor cells and the improvement in CT image contrast.

Production of Radionuclidically Pure Thulium-167

The production of 167Tm from natural erbium oxide targets, as detailed in the study by Heinke et al. (2021), highlights the significance of thulium in the field of nuclear medicine. This process involves cyclotron irradiation and ion beam mass separation, crucial for producing high-quality 167Tm for medical applications.

Thulium Fiber Laser in Medicine

The use of Thulium fiber laser (TFL) in medical applications, particularly in lithotripsy, is explored by Wilson, Hardy, Irby, & Fried (2015). This study characterizes the TFL-induced damage to the ureter and stone baskets, providing insights into the safety and efficacy of TFL in medical procedures.

Magnetoresistance and Magnetization Studies

Thulium's properties in magnetoresistance and magnetization are investigated by Ellerby, McEwen, & Jensen (1998). This research provides a magnetic phase diagram for thulium, contributing to our understanding of its magnetic properties in various applications.

Sodium Shift Agent for Medical Imaging

Tm(DOTP)5−, a thulium(III) complex, is introduced as a sodium shift agent in NMR imaging of perfused rat hearts by Buster et al. (1990). This study compares it to Dy(TTHA)3−, highlighting its potential in medical imaging.

Antibacterial Properties of Thulium Compounds

The antibacterial properties of thulium compound nanometer antimicrobials are studied by Chen & Wang (2011). This research provides insights into the effectiveness of thulium compounds against various bacteria.

Thulium(III) Membrane Sensor Development

A study by Zamani et al. (2010) focuses on constructing a thulium(III) membrane sensor, showcasing its potential in chemical sensing applications.

Thulium in Laser Ablation of Urinary Tissues

The ablation of urinary tissues using a high-power thulium fiber laser is documented by Hardy et al. (2014), highlighting the laser's efficiency and potential clinical applications.

Thulium Laser for Hair Loss Treatment

Cho et al. (2018) investigated the use of a 1927-nm fractionated thulium laser for treating pattern hair loss, underscoring the therapeutic efficacy and safety of this approach in dermatological applications. This study is detailed in their research here.

Eigenschaften

| { "Design of the Synthesis Pathway": "Thulium acetate can be synthesized by reacting thulium oxide with acetic acid.", "Starting Materials": [ "Thulium oxide", "Acetic acid" ], "Reaction": [ "Thulium oxide is added to acetic acid in a reaction flask.", "The mixture is heated and stirred for several hours.", "The resulting solution is filtered to remove any impurities.", "The filtrate is then evaporated to dryness to obtain thulium acetate as a solid." ] } | |

CAS-Nummer |

39156-80-4 |

Molekularformel |

C2H4O2Tm |

Molekulargewicht |

228.99 g/mol |

IUPAC-Name |

acetic acid;thulium |

InChI |

InChI=1S/C2H4O2.Tm/c1-2(3)4;/h1H3,(H,3,4); |

InChI-Schlüssel |

CQUVSDBLYBZXRN-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Tm+3] |

Kanonische SMILES |

CC(=O)O.[Tm] |

| 39156-80-4 | |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

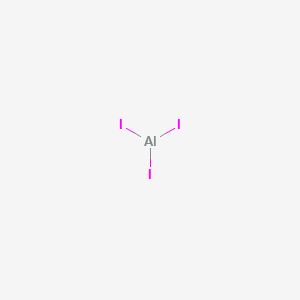

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

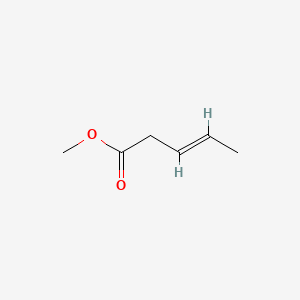

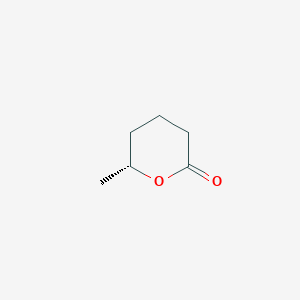

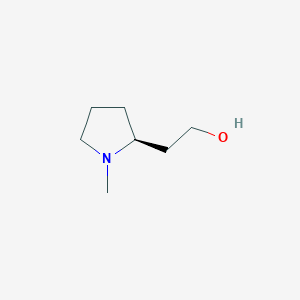

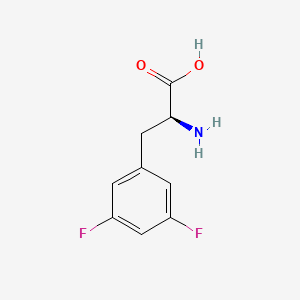

Feasible Synthetic Routes

Q1: How do the ligands in Thulium acetate complexes influence the observed f-f transitions in their electronic spectra?

A1: The choice of ligand in this compound complexes significantly impacts the observed f-f transitions in their electronic spectra. [, ] In the near-infrared (NIR) region, overtone vibrations of the ligands, particularly acetate and dipicolinate, show strong coupling with the f-f transitions, especially the hypersensitive ones. This coupling can lead to changes in the intensity and shape of the absorption bands. Additionally, in the ultraviolet (UV) region, ligand-based transitions like π → π, n → π, and potential metal-ligand charge transfer transitions can overlap with and affect the f-f transitions. These overlapping transitions should be carefully considered when analyzing the spectra of this compound complexes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)

![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/no-structure.png)